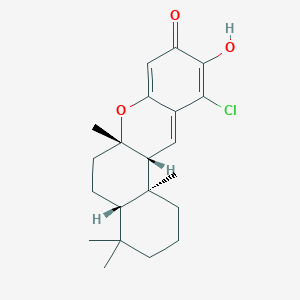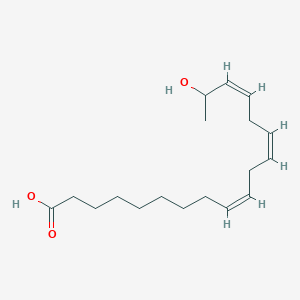
17-Hydroxylinolenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Hydroxylinolenic acid belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. 17-Hydroxylinolenic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 17-Hydroxylinolenic acid has been primarily detected in urine. Within the cell, 17-hydroxylinolenic acid is primarily located in the membrane (predicted from logP) and cytoplasm.
17-Hydroxylinolenic acid is a lipid.
Applications De Recherche Scientifique
1. Role in Plant-Insect Interactions
17-Hydroxylinolenic acid is crucial in plant-insect interactions. It is a component of volicitin, an insect-derived compound that triggers plant defense mechanisms. When plants like corn are damaged by insects like the beet armyworm, they release volatile compounds that attract parasitic wasps, acting as a defense mechanism. Volicitin, containing 17-hydroxylinolenic acid, is instrumental in this process, indicating its significant role in plant recognition of insect herbivory (Pohnert, Koch, & Boland, 1999); (Paré, Alborn, & Tumlinson, 1998).
2. Applications in Polymer and Lubricant Formulations
17-Hydroxylinolenic acid derivatives show potential in the synthesis of polymers and lubricants. Derived from sophorolipids, these compounds offer diverse structural possibilities, such as varying hydroxy group placements and combinations with other functional groups. This versatility makes them suitable for use in polymers and lubricants, highlighting their importance in materials science (Zerkowski & Solaiman, 2007).
3. Involvement in Biological Mediators and Agonists
17-Hydroxylinolenic acid derivatives like 17-oxodocosahexaenoic acid have been found to act as dual agonists for peroxisome proliferator-activated receptors. These receptors are significant in various biological processes, including metabolism and inflammation. The ability of these derivatives to serve as covalent modifiers and agonists suggests their potential in therapeutic applications, especially in metabolic and inflammatory disorders (Egawa et al., 2016).
4. Influence on Insect Behavior and Plant Defense
Research has shown that the absolute configuration of the hydroxylinolenoyl moiety of volicitin from noctuid species has a significant influence on insect behavior and plant defense. The configuration of this moiety, along with its conjugation with amino acids like L-glutamine, plays a critical role in inducing the emission of volatile organic compounds from plants, which is a vital part of their defense mechanism (Sawada et al., 2006).
Propriétés
Formule moléculaire |
C18H30O3 |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h2-3,7,9,13,15,17,19H,4-6,8,10-12,14,16H2,1H3,(H,20,21)/b3-2-,9-7-,15-13- |
Clé InChI |
PSQSSLVXOIJSMX-XAFOFORCSA-N |
SMILES isomérique |
CC(/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O)O |
SMILES canonique |
CC(C=CCC=CCC=CCCCCCCCC(=O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



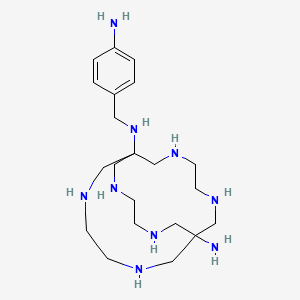
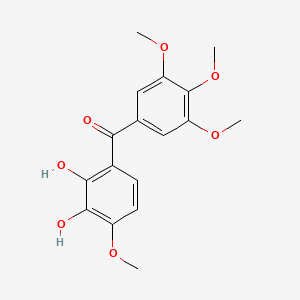
![(3S,4R)-3,4-dihydro-4-(2,3-dihydro-2-methyl-3-oxopyridazin-6-yl)oxy-3-hydroxy-6-(4-hydroxyphenyl)sulphonyl-2,2,3-trimethyl-2H-benzo[b]pyran](/img/structure/B1245369.png)

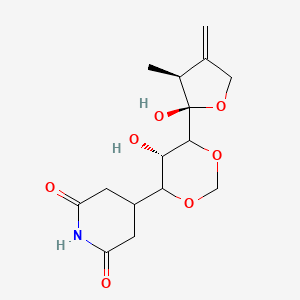

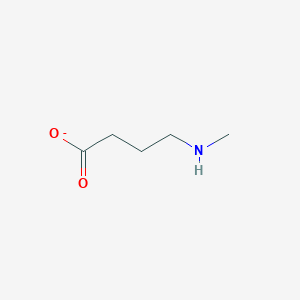

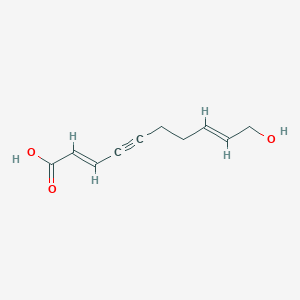
![TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1245381.png)
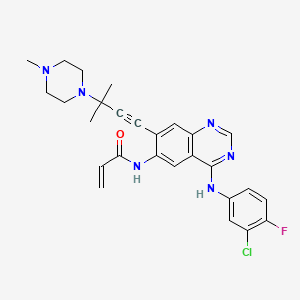
![N-[(2S)-1-[[(E,3S)-1-(Benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1245389.png)
![3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea](/img/structure/B1245390.png)
